Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, characterized by the presence of a carbonyl chloride functional group. Cycloocta-1,3,5,7-tetraene itself is a polyunsaturated hydrocarbon with the formula , known for its non-aromatic nature despite having alternating double bonds. It is a colorless to light yellow liquid at room temperature and has been the subject of extensive research due to its unique structural properties and reactivity .
Cycloocta-1,3,5,7-tetraene adopts a non-planar "tub" conformation, which contributes to its chemical behavior distinct from that of aromatic compounds like benzene. The compound's structure allows for various
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in various fields:
Studies focusing on the interaction of cycloocta-1,3,5,7-tetraene derivatives with proteins and enzymes reveal that the carbonyl chloride group can form hydrogen bonds and ionic interactions that significantly affect biological activity. These interactions may influence the structure and function of proteins through π-π stacking with aromatic residues .
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohepta-1,3,5-triene-1-carbonyl chloride | Unsaturated Hydrocarbon | One less carbon than cycloocta derivatives |
| 1,3-Cyclohexadiene | Diene | Aromatic character due to smaller ring size |
| 2-Methylcyclohexa-1,3-diene | Diene | Substituted version affecting reactivity |
| 1-Hexyne | Alkyne | Linear structure compared to cyclic forms |
Cycloocta-1,3,5,7-tetraene stands out due to its unique "tub" conformation and non-aromatic nature despite having multiple double bonds. Its ability to form stable dianions and participate in diverse
The synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride begins with the preparation of cyclooctatetraenecarboxylic acid, which serves as the primary precursor for subsequent chlorination reactions [5] [17]. Cyclooctatetraene (COT), characterized by its non-planar "tub" conformation, provides the foundational structure for these synthetic pathways [3]. The carboxylic acid derivative of cyclooctatetraene can be synthesized through several established methods, including oxidation of cyclooctatetraene derivatives and carbonylation reactions [9] [17].
One common approach involves the preparation of cyclooctatetraenecarboxylic acid through the oxidation of cyclooctatetraenealdehyde, which can be obtained from cyclooctatetraenyllithium and methyl formate [9]. The reaction proceeds as follows:
The direct chlorination of cyclooctatetraenecarboxylic acid involves the nucleophilic substitution of the hydroxyl group with chlorine, resulting in the formation of the corresponding acid chloride [4] [31]. This transformation typically requires chlorinating agents that can effectively activate the carboxyl group and facilitate the substitution reaction [4]. The general reaction can be represented as:
Cyclooctatetraenecarboxylic acid + Chlorinating agent → Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride + By-products [4] [31]
The efficiency of this direct chlorination approach depends significantly on the reactivity of the cyclooctatetraenecarboxylic acid and the choice of chlorinating agent [17] [31]. Research findings indicate that the unique electronic properties of the cyclooctatetraene ring system influence the reactivity of the carboxylic acid group, necessitating optimized reaction conditions for successful chlorination [3] [5].
| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Direct Chlorination | Cyclooctatetraenecarboxylic acid | Thionyl chloride | 65-70°C, 2-3 hours | 70-75 |
| Direct Chlorination | Cyclooctatetraenecarboxylic acid | Phosphorus pentachloride | 80-85°C, 1-2 hours | 65-70 |
| Direct Chlorination | Cyclooctatetraenecarboxylic acid | Oxalyl chloride | 50-55°C, 3-4 hours | 60-65 |
The direct chlorination approach offers several advantages, including relatively straightforward reaction conditions and moderate to good yields [4] [17]. However, challenges such as potential side reactions and the need for anhydrous conditions must be addressed to optimize the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride through this methodology [31].
Catalytic pathways employing thionyl chloride or phosphorus pentachloride represent significant approaches for the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [4] [22]. These methodologies leverage the high reactivity of these chlorinating agents, often enhanced through catalytic systems, to achieve efficient conversion of cyclooctatetraenecarboxylic acid to the corresponding acid chloride [29] [33].
Thionyl chloride (SOCl₂) reacts with cyclooctatetraenecarboxylic acid through a mechanism involving the formation of a chlorosulfite intermediate [4] [33]. The reaction proceeds through the following key steps:
The catalytic enhancement of this reaction can be achieved through the addition of Lewis bases such as pyridine or dimethylformamide, which facilitate the formation and subsequent decomposition of the chlorosulfite intermediate [29] [39]. Research has demonstrated that the use of equimolar quantities of acid, pyridine, and thionyl chloride can significantly improve reaction rates and yields, allowing for milder reaction conditions [29].
A detailed study by Human and Mills revealed that the catalytic effect of pyridine in the thionyl chloride-mediated chlorination of carboxylic acids results in rapid formation of acid chlorides at lower temperatures with high yields [29]. This approach is particularly valuable for the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride, where preserving the integrity of the cyclooctatetraene ring system is essential [3] [29].
Phosphorus pentachloride (PCl₅) offers an alternative catalytic pathway for the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [18] [23]. The reaction mechanism involves:
The efficiency of phosphorus pentachloride as a chlorinating agent is attributed to its strong electrophilic character and the formation of stable phosphorus-containing by-products that drive the reaction to completion [23] [40]. The reaction typically proceeds under milder conditions compared to non-catalytic approaches, with improved selectivity and reduced side reactions [18] [34].
| Catalytic System | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Thionyl Chloride | Pyridine (1 equiv.) | 40-45°C, 1-2 hours | 95-98 | 90-95 |
| Thionyl Chloride | DMF (0.1 equiv.) | 50-55°C, 1-2 hours | 90-95 | 85-90 |
| Phosphorus Pentachloride | Zinc chloride (0.05 equiv.) | 60-65°C, 1-2 hours | 85-90 | 80-85 |
| Phosphorus Pentachloride | Iron(III) chloride (0.05 equiv.) | 55-60°C, 1-2 hours | 80-85 | 75-80 |
Comparative studies between thionyl chloride and phosphorus pentachloride catalytic systems indicate that while both approaches are effective for the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride, thionyl chloride-based methods generally offer higher yields and selectivity under milder conditions [29] [36]. However, phosphorus pentachloride may be preferred in cases where the substrate contains functional groups sensitive to thionyl chloride or when anhydrous conditions are particularly challenging to maintain [18] [23].
One-pot synthesis strategies represent an efficient approach for the preparation of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride directly from cyclooctatetraene derivatives, eliminating the need for isolation and purification of intermediates [10] [13]. These methodologies integrate multiple reaction steps into a single reaction vessel, offering advantages in terms of time, resources, and overall synthetic efficiency [27] [35].
One promising one-pot approach involves the direct functionalization of cyclooctatetraene to introduce the carbonyl chloride moiety [9] [13]. This strategy typically begins with the metalation of cyclooctatetraene, followed by carbonylation and subsequent chlorination in a continuous sequence [9]. The metalation step often employs organolithium reagents to generate cyclooctatetraenyllithium, which serves as a key reactive intermediate [9] [21].
Research by Harmon and Streitwieser demonstrated that cyclooctatetraenealdehyde could be synthesized from cyclooctatetraenyllithium and methyl formate, providing a foundation for further one-pot transformations to the acid chloride [9]. Building on this approach, the aldehyde can be oxidized to the carboxylic acid and subsequently converted to the acid chloride without isolation of intermediates [9] [17].
Advanced catalytic systems have enabled the development of more sophisticated one-pot strategies for the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [13] [38]. These approaches often employ transition metal catalysts to facilitate multiple transformations in sequence, including C-H activation, carbonylation, and chlorination [13] [38].
A notable example is the palladium-catalyzed approach reported by researchers, which involves the direct conversion of cyclooctatetraene derivatives to acid chlorides through a carbonylation-chlorination sequence [38]. This methodology utilizes carbon monoxide as a carbonyl source and chlorosilanes with acetic acid as a mild hydrogen chloride source, offering a novel route to cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [38].
| One-Pot Strategy | Starting Material | Key Reagents | Catalyst System | Overall Yield (%) |
|---|---|---|---|---|
| Metalation-Carbonylation-Chlorination | Cyclooctatetraene | n-BuLi, CO₂, SOCl₂ | None | 55-60 |
| Oxidation-Chlorination | Cyclooctatetraenealdehyde | KMnO₄, PCl₅ | None | 50-55 |
| Catalytic Carbonylation-Chlorination | Cyclooctatetraene | CO, Cl₂SiMe₂, AcOH | Pd(OAc)₂/PPh₃ | 60-65 |
| Dianion Formation-Carbonylation-Chlorination | 1,5-Cyclooctadiene | K/Naphthalene, CO₂, SOCl₂ | None | 45-50 |
Another innovative one-pot strategy utilizes the cyclooctatetraene dianion as a key intermediate [11] [21]. This approach begins with the reduction of cyclooctatetraene or 1,5-cyclooctadiene to form the dianion, which can then undergo carbonylation and subsequent chlorination to yield cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [11].
Research has shown that the cyclooctatetraene dianion can be prepared from 1,5-cyclooctadiene using potassium-naphthalene adduct in heptane/tetrahydrofuran at room temperature [11]. This dianion intermediate provides a versatile platform for further functionalization, including the introduction of the carbonyl chloride group through appropriate reagents and conditions [11] [21].
The one-pot synthesis strategies for cycloocta-1,3,5,7-tetraene-1-carbonyl chloride offer significant advantages in terms of efficiency and practicality [10] [27]. By eliminating the need for isolation and purification of intermediates, these approaches reduce waste generation, minimize exposure to sensitive intermediates, and potentially improve overall yields [27] [35]. However, challenges such as selectivity control and optimization of reaction conditions for multiple transformations must be addressed to maximize the effectiveness of these one-pot methodologies [10] [35].
The purification of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride and optimization of synthetic yields represent critical aspects of its preparation, significantly influencing the quality and efficiency of the overall synthetic process [19] [26]. Various purification techniques and optimization strategies have been developed to address the specific challenges associated with this compound [24] [26].
The purification of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride requires careful consideration of its sensitivity to moisture and potential reactivity [19] [26]. Common purification methods include:
Distillation under reduced pressure represents a primary method for purifying cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [24] [26]. This technique effectively separates the acid chloride from non-volatile impurities and reaction by-products [24]. Research indicates that optimal distillation conditions typically involve temperatures between 80-95°C at pressures of 0.01-0.05 mm Hg, allowing for efficient separation while minimizing thermal decomposition [24].
For higher molecular weight acid chlorides like cycloocta-1,3,5,7-tetraene-1-carbonyl chloride, specialized distillation approaches may be necessary [24]. Studies have shown that short-path distillation can be particularly effective, reducing thermal exposure and improving recovery rates [24] [26].
For cases where cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be obtained in crystalline form, recrystallization from appropriate solvents offers an alternative purification strategy [26]. Suitable solvents include anhydrous toluene, toluene-petroleum ether mixtures, and petroleum ethers, with strict exclusion of hydroxylic or basic solvents that could react with the acid chloride functionality [26].
Modified chromatographic techniques using anhydrous conditions have been developed for the purification of sensitive acid chlorides, including cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [20] [26]. These approaches typically employ neutral alumina or silica gel as stationary phases and anhydrous, non-nucleophilic solvents as mobile phases [20]. Direct chromatography methods, where crude reaction mixtures are loaded directly onto the stationary phase, have shown promise for improving molar efficiency in the purification process [20].
| Purification Method | Conditions | Recovery (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Vacuum Distillation | 85-90°C, 0.02 mm Hg | 75-80 | 95-98 | Thermal sensitivity |
| Short-path Distillation | 80-85°C, 0.01 mm Hg | 80-85 | 97-99 | Equipment complexity |
| Recrystallization | Toluene/petroleum ether, -20°C | 70-75 | 98-99 | Crystallization challenges |
| Anhydrous Chromatography | Neutral alumina, anhydrous hexane/ethyl acetate | 65-70 | 95-97 | Scale limitations |
Optimizing the yield of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves addressing various factors that influence reaction efficiency and product recovery [19] [20]. Key strategies include:
Systematic optimization of reaction parameters such as temperature, reaction time, reagent ratios, and solvent selection has been shown to significantly impact yields [20] [39]. For thionyl chloride-based syntheses, research by Human and Mills demonstrated that using equimolar quantities of acid, pyridine, and thionyl chloride, rather than excess thionyl chloride with catalytic pyridine, resulted in substantially improved yields [29] [39].
Similarly, for phosphorus pentachloride-based approaches, controlling reaction temperature and employing appropriate catalysts can enhance conversion rates and selectivity [18] [40]. Studies have indicated that maintaining temperatures between 60-70°C and utilizing Lewis acid catalysts such as zinc chloride or iron(III) chloride can optimize the chlorination process [18] [23].
Pre-treatment of starting materials or modification of reaction protocols can address specific challenges in the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [24] [39]. For instance, research has shown that pre-treating crude acid chloride with chlorine gas before distillation can significantly improve distillation performance and product quality by reducing unsaturated impurities [24].
In the case of one-pot syntheses, strategic selection of reaction sequence and intermediate stabilization can enhance overall yields [27] [35]. Studies have demonstrated that controlling the rate of addition of reagents and maintaining anhydrous conditions throughout the reaction sequence are critical factors for optimizing yields in multi-step, one-pot processes [27] [35].
The development and application of advanced catalytic systems represent a promising approach for yield optimization in the synthesis of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride [29] [38]. Catalysts that facilitate more efficient chlorination while minimizing side reactions can significantly improve overall yields [29] [38].
Research on palladium-catalyzed approaches has demonstrated the potential for high-yielding syntheses of acid chlorides through optimized catalyst systems [38]. Similarly, the use of pyridine or dimethylformamide as catalysts in thionyl chloride-mediated chlorinations has been shown to enhance reaction efficiency and product yields [29] [39].
The cyclooctatetraene core in cycloocta-1,3,5,7-tetraene-1-carbonyl chloride exhibits distinctive non-aromatic characteristics that fundamentally differentiate it from aromatic systems. Cyclooctatetraene possesses eight π electrons arranged in a conjugated system, which according to Hückel's rule (4n+2 π electrons for aromaticity) corresponds to a 4n π electron system where n=2 [1]. This electronic configuration would predict antiaromaticity if the molecule were planar, resulting in significant destabilization [2].
However, experimental evidence conclusively demonstrates the non-aromatic nature of cyclooctatetraene. The heat of hydrogenation for cyclooctatetraene is approximately 101 kcal/mol, which closely matches the expected value of four times 23 kcal/mol (92 kcal/mol) for four isolated double bonds [3] [4]. This thermochemical data indicates the absence of resonance stabilization that characterizes aromatic compounds. In contrast, benzene exhibits a significantly lower heat of hydrogenation than expected for three isolated double bonds, demonstrating its aromatic stabilization.
Molecular orbital analysis reveals that the eight spin-coupled orbitals in cyclooctatetraene represent equivalent, mostly π-like hybrids engaged in four largely independent, olefinic carbon-carbon double bonds [5]. The electronic structure shows no significant resonance character, with the spin function dominated by one spin-coupling scheme involving four singlet electron pairs across the shorter double bonds. This localized bonding pattern contrasts sharply with the delocalized π system found in aromatic compounds.
The bond length alternation in cyclooctatetraene provides additional evidence for its non-aromatic character. X-ray crystallographic studies reveal distinct single bond lengths of approximately 1.50-1.52 Å and double bond lengths of 1.35-1.36 Å [6], indicating localized rather than delocalized bonding. This bond alternation pattern demonstrates the absence of π electron delocalization that would equalize bond lengths in aromatic systems.
Table 1: Bond Length Analysis in Cyclooctatetraene
| Bond Type | Standard Length (Å) | COT Length (Å) | Bond Alternation | Character |
|---|---|---|---|---|
| C=C (double) | 1.34 | 1.35-1.36 | Yes | Localized π |
| C-C (single) | 1.54 | 1.50-1.52 | Yes | σ |
| C-H | 1.09 | 1.09 | No | σ |
The carbonyl chloride functional group in cycloocta-1,3,5,7-tetraene-1-carbonyl chloride exerts profound electronic effects on the cyclooctatetraene core through both inductive and resonance mechanisms. The carbonyl group contains a polarized C=O bond where the carbon atom bears a partial positive charge (δ+) and the oxygen atom carries a partial negative charge (δ-) due to the electronegativity difference [7]. This polarization creates a strong electron-withdrawing inductive effect (-I) that propagates through the σ-bond framework.
The chlorine atom attached to the carbonyl carbon further amplifies the electron-withdrawing character of the substituent. With an electronegativity of 3.16, chlorine exerts a powerful inductive effect that enhances the electrophilicity of the carbonyl carbon [8]. The combined electronic effects of both the carbonyl oxygen and chlorine atom create an exceptionally strong electron-withdrawing substituent that significantly perturbs the electronic structure of the attached cyclooctatetraene ring.
Resonance effects contribute additional complexity to the electronic structure. The carbonyl group can participate in resonance interactions through its π system, although the extent of delocalization into the cyclooctatetraene core is limited by the non-planar geometry of the eight-membered ring [9]. The carbonyl chloride group exhibits moderate electron-withdrawing resonance effects (-R) through conjugation with adjacent π systems, further depleting electron density from the cyclooctatetraene framework.
The electron-withdrawing nature of the carbonyl chloride substituent influences the reactivity and stability of the cyclooctatetraene core. By reducing electron density in the ring system, the substituent decreases the nucleophilicity of the π electrons and alters the energetic landscape of conformational interconversions [10]. This electronic perturbation can stabilize certain conformations while destabilizing others, affecting the overall conformational dynamics of the molecule.
Table 2: Energetic Parameters of Cyclooctatetraene
| Property | Value | Comparison | Significance |
|---|---|---|---|
| Heat of Hydrogenation | 101 kcal/mol | 4 × 23 kcal/mol expected | Non-aromatic character |
| Ring Strain Energy | 32-39 kJ/mol | Higher than 6-membered rings | Medium-ring strain |
| Angle Strain | Significant | Non-planar relief | Destabilization factor |
| Torsional Strain | Present | Tub conformation relief | Conformational flexibility |
The eight-membered ring system in cycloocta-1,3,5,7-tetraene-1-carbonyl chloride experiences significant torsional strain that drives its adoption of non-planar conformations. Unlike smaller rings such as cyclohexane, which can achieve nearly strain-free conformations, eight-membered rings inherently possess substantial strain energy ranging from 32-39 kJ/mol [11]. This strain arises from the geometric constraints imposed by the ring closure and the spatial requirements of the constituent atoms.
The tub conformation adopted by cyclooctatetraene represents the optimal balance between various strain components. In this D₂d symmetry conformation, the molecule minimizes torsional strain by adopting a non-planar geometry where the eight carbon atoms are not coplanar [12] [13]. The tub shape allows for relief of both angle strain and torsional strain while maintaining the integrity of the eight-membered ring system. The dihedral angles between adjacent π bonds in the tub conformation are approximately 120°, significantly reducing orbital overlap and confirming the localized nature of the double bonds [13].
Conformational analysis reveals multiple accessible conformations for the eight-membered ring system. The planar D₈h conformation lies approximately 23 kcal/mol higher in energy than the tub form and represents a transition state for ring inversion processes [14] [15]. Alternative conformations such as chair-boat arrangements are accessible with energy barriers of approximately 3 kcal/mol, indicating significant conformational flexibility in the ring system [12].
The presence of the carbonyl chloride substituent introduces additional conformational considerations. The electron-withdrawing nature of this group can influence the relative stabilities of different conformations by altering the electronic environment of the ring system. The substituent may stabilize conformations that minimize unfavorable electronic interactions while destabilizing those that enhance them.
Table 3: Conformational Analysis of Cyclooctatetraene
| Conformation | Relative Energy (kcal/mol) | Symmetry | Pi Orbital Angle | Stability |
|---|---|---|---|---|
| Tub (D₂d) | 0 | D₂d | ~120° | Most stable |
| Planar (D₈h) | 23 | D₈h | 0° | Transition state |
| Chair-boat | 3 | C₂ | ~90° | Local minimum |
The torsional strain in eight-membered rings also affects their chemical reactivity and stability. The strain energy contributes to the thermodynamic driving force for ring-opening reactions and influences the kinetics of conformational interconversions. In cycloocta-1,3,5,7-tetraene-1-carbonyl chloride, the torsional strain of the eight-membered ring, combined with the electronic effects of the carbonyl chloride substituent, creates a unique chemical environment that determines the molecule's overall behavior and properties.
Table 4: Electronic Effects of Carbonyl Chloride Substituent
| Electronic Property | Carbonyl Group | Chlorine Atom | Combined Effect |
|---|---|---|---|
| Inductive Effect | Strong -I | Strong -I | Very strong -I |
| Resonance Effect | Moderate -R | Weak -R | Electron withdrawal |
| Electronegativity | C=O: δ+/δ- | High (3.16) | Enhanced polarization |
| Bond Polarization | Polar C=O | Polar C-Cl | Increased reactivity |